molecular formula C8H5BrN2O2 B1524593 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-81-3

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B1524593
CAS RN: 1190321-81-3
M. Wt: 241.04 g/mol
InChI Key: XWZXXGDRLJQJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in various studies . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a bromo substituent at the 4-position and a carboxylic acid group at the 6-position .

Scientific Research Applications

Chromatographic Separation and Detection Techniques
Carboxylic acids, including pyrrolopyridine derivatives, have been explored as electronic competitors in chromatographic separations. The study by Elfakir, Chaimbault, and Dreux (1998) explored various volatile carboxylic acids to optimize the separation of common anions on a porous graphitic carbon column, highlighting the role of pyridine derivatives in enhancing separation efficiency and detector response in chromatography (Elfakir, Chaimbault, & Dreux, 1998).

Synthesis and Biological Activities of Bromophenols
Bromophenols, including those derived from pyrrolopyridine structures, have been synthesized and investigated for their antioxidant and anticholinergic activities. The research conducted by Rezai et al. (2018) delves into the synthesis of natural bromophenols and their derivatives, demonstrating significant biological activities and potential for pharmaceutical applications (Rezai et al., 2018).

Antibacterial Compounds Synthesis
Pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have been synthesized for potential antibacterial applications. The work of Toja et al. (1986) presents the synthesis of such compounds and their preliminary evaluations for antibacterial activity, highlighting the chemical versatility and potential therapeutic uses of pyrrolopyridine derivatives (Toja et al., 1986).

Antitumor Activity and Cellular Uptake
Pyrrolopyridine derivatives have also been investigated for their antitumor activities and selective cellular uptake mechanisms. Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolopyridine derivatives with antifolate properties, showing potent inhibition of tumor cells through selective transport mechanisms, underscoring the potential of pyrrolopyridine derivatives in targeted cancer therapies (Wang et al., 2010).

Spectroscopic Characterization and Antimicrobial Activity
Pyrrolopyridine derivatives have been characterized using spectroscopic techniques to explore their antimicrobial activities. Tamer et al. (2018) focused on the spectroscopic characterization and DFT calculations of pyridine-2-carboxylic acid derivatives, investigating their antibacterial and antifungal potentials, which provides insights into the structure-activity relationships of these compounds (Tamer et al., 2018).

Future Directions

The future directions for the research and development of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in the treatment of various types of tumors .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXXGDRLJQJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 5
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 6
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.